N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide
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Overview
Description
N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-N’-[3-(trifluoromethyl)phenyl]oxamide is a synthetic compound characterized by the presence of trifluoromethyl groups and a piperidine ring The trifluoromethyl groups contribute to the compound’s unique chemical properties, including high electronegativity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-N’-[3-(trifluoromethyl)phenyl]oxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions using reagents like trifluoroethyl iodide.
Coupling with Trifluoromethylphenyl Group: The final step involves coupling the piperidine derivative with a trifluoromethylphenyl derivative using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the oxamide group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of piperidine N-oxide derivatives.
Reduction: Conversion of the oxamide group to amine derivatives.
Substitution: Introduction of new functional groups at the trifluoromethyl positions.
Scientific Research Applications
N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-N’-[3-(trifluoromethyl)phenyl]oxamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Pharmaceuticals: It has been investigated for its potential use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Material Science: The compound’s stability and electronic properties make it suitable for use in advanced materials, such as organic semiconductors and fluorinated polymers.
Biological Studies: It has been used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-N’-[3-(trifluoromethyl)phenyl]oxamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s binding affinity to certain receptors or enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in stabilizing the compound’s interaction with its targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-N’-[3-(trifluoromethyl)phenyl]carbamate
- N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-N’-[3-(trifluoromethyl)phenyl]urea
- N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-N’-[3-(trifluoromethyl)phenyl]amide
Uniqueness
N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-N’-[3-(trifluoromethyl)phenyl]oxamide stands out due to its oxamide group, which imparts unique chemical properties and reactivity. The presence of multiple trifluoromethyl groups further enhances its stability and potential for diverse applications.
Properties
IUPAC Name |
N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F6N3O2/c18-16(19,20)10-26-6-4-11(5-7-26)9-24-14(27)15(28)25-13-3-1-2-12(8-13)17(21,22)23/h1-3,8,11H,4-7,9-10H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGTYZUMCKTDBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F6N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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